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(R)-1-(4-Fluorophenyl)ethan-1D-1-ol

Cat. No.: B6591191
CAS No.: 1309602-17-2
M. Wt: 141.16 g/mol
InChI Key: PSDSORRYQPTKSV-DUVJLBCISA-N
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Description

Significance of Chiral Alcohols in Asymmetric Synthesis and Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of chemical products. Their importance stems from the concept of stereoisomerism, where molecules have the same chemical formula but different three-dimensional arrangements of atoms.

Many biologically active molecules, including pharmaceuticals and agrochemicals, are chiral. The specific spatial arrangement, or stereochemistry, of a molecule can dictate its biological function, as it determines how it interacts with chiral biological targets like enzymes and receptors. A reaction that preferentially forms one stereoisomer over another is known as a stereoselective reaction. pharmaguideline.com When a reaction's outcome is determined entirely by the stereochemistry of the starting material, it is termed stereospecific. pharmaguideline.com

The development of stereoselective synthesis has been crucial for the pharmaceutical industry. nih.gov It allows for the production of single-enantiomer drugs, which can offer significant benefits over racemic mixtures (a 50:50 mixture of two enantiomers). nih.gov These benefits can include improved efficacy, reduced side effects, and a better pharmacokinetic profile. nih.gov Consequently, there is a high demand for chiral intermediates, or building blocks, that can be used to construct these complex, enantiomerically pure molecules. nih.govnih.gov The synthesis of chiral amines, for instance, remains a significant challenge and a key area of focus in accelerating drug discovery programs. acs.org Similarly, stereoselective methods are employed to create biologically active chiral 1,2-amino alcohols, which are important pharmaceutical ingredients. nih.gov

(R)-1-(4-Fluorophenyl)ethan-1-ol is a valuable chiral building block used in organic synthesis. cymitquimica.comtcichemicals.com As a chiral alcohol, it serves as a precursor for the synthesis of more complex, optically active molecules. google.com The presence of a fluorine atom is also significant, as the introduction of fluorine into organic molecules can alter their physical and chemical properties, such as metabolic stability and binding affinity, which is a common strategy in medicinal chemistry. researchgate.netacs.org

This compound and its enantiomer, (S)-1-(4-Fluorophenyl)ethan-1-ol, are recognized as important chiral intermediates for the synthesis of medicines and fine chemicals. google.comtcichemicals.com The development of efficient synthetic routes to such chiral alcohols is an active area of research, with methods including asymmetric hydrogenation and the resolution of racemic mixtures. nih.govgoogle.com

PropertyValue
IUPAC Name (1R)-1-(4-fluorophenyl)ethanol
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Appearance Colorless to Light yellow clear liquid
CAS Number 101219-68-5

Data sourced from PubChem and Tokyo Chemical Industry. tcichemicals.comnih.gov

Strategic Importance of Deuterium (B1214612) Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in organic chemistry. wikipedia.org Its nucleus contains a proton and a neutron, making it about twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. This mass difference, while minimally affecting a compound's basic chemical properties, leads to significant and measurable physical differences, most notably the kinetic isotope effect. wikipedia.orgchem-station.com

Replacing hydrogen with deuterium at specific positions in a molecule is a powerful strategy for elucidating reaction mechanisms. chem-station.comucsb.edu By tracking the fate of the deuterium label throughout a chemical transformation, chemists can gain insights into bond-breaking and bond-forming steps. nih.gov This technique helps to distinguish between proposed mechanistic pathways. For example, deuterium labeling has been used to probe the mechanism of iridium-catalyzed hydrogenation reactions and to understand catalyst deactivation pathways. researchgate.net This method is crucial for determining whether a reaction proceeds through a specific intermediate or transition state, providing a clearer picture of the reaction's step-by-step process. ucsb.edunih.gov

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org Because deuterium is twice as heavy as protium, the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and harder to break. ucsb.edu Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step are often significantly slower when hydrogen is replaced by deuterium. libretexts.orgresearchgate.net

This phenomenon, known as a primary kinetic isotope effect (expressed as the ratio kH/kD), is a valuable tool for identifying the rate-limiting step of a reaction and probing the structure of its transition state. nih.govlibretexts.orgacs.org A large KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the slowest step of the reaction. libretexts.orgresearchgate.net KIEs are widely used in the study of enzyme-catalyzed reactions to understand the details of the catalytic mechanism, including the potential for quantum mechanical tunneling of the hydrogen atom. researchgate.netacs.org

Reaction TypeTypical kH/kD ValueImplication
Primary KIE ~1 to 8C-H bond breaking occurs in the rate-determining step. libretexts.org
Large Primary KIE > 7May indicate hydrogen tunneling. acs.orgacs.org
Secondary KIE ~0.7 to 1.5Isotopic substitution is remote from the bond-breaking site. ucsb.edu
Inverse KIE < 1C-H bond is stronger in the transition state than in the reactant.

The strategic incorporation of deuterium into chiral molecules has emerged as a significant area in drug discovery and development. nih.govrsc.orgnih.gov Using deuterated chiral building blocks offers a direct route to creating complex molecules that combine the benefits of stereochemical purity and isotopic modification. grantome.com

A key application is the enhancement of a drug's metabolic stability. ucsb.edu Many drug molecules are metabolized in the body through oxidation reactions involving the cleavage of C-H bonds. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of this metabolic breakdown can be slowed due to the kinetic isotope effect. nih.govbeilstein-journals.org This can lead to improved pharmacokinetic properties, such as a longer half-life, which may allow for lower or less frequent dosing. enamine.net The use of deuterium can also slow down racemization processes, helping to maintain the desired stereochemical configuration of a drug. enamine.net The growing interest in this area has spurred the development of synthetic methods for the efficient and precise construction of deuterated chiral molecules. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B6591191 (R)-1-(4-Fluorophenyl)ethan-1D-1-ol CAS No. 1309602-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-deuterio-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1/i6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-DUVJLBCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C)(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 1 4 Fluorophenyl Ethan 1d 1 Ol

Stereoselective and Enantioselective Synthesis Approaches

The primary challenge in synthesizing (R)-1-(4-Fluorophenyl)ethan-1D-1-ol lies in the precise, stereocontrolled introduction of a deuterium (B1214612) atom. This requires sophisticated asymmetric synthesis techniques that can differentiate between hydrogen and deuterium isotopes.

Asymmetric Reduction Strategies

Asymmetric reduction of a suitable prochiral precursor is a direct and effective method for establishing the desired stereochemistry at the carbinol center. These strategies can be broadly categorized into biocatalytic and transition metal-catalyzed approaches.

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.gov The enzymatic reduction of 4-fluoroacetophenone provides a green and efficient route to the desired deuterated alcohol.

The success of a biocatalytic reduction hinges on the selection of an appropriate enzyme with high enantioselectivity for the target substrate. Various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), are screened for their ability to reduce 4-fluoroacetophenone to the corresponding (R)-alcohol. rsc.orgnih.gov Optimization of reaction parameters, including pH, temperature, and substrate concentration, is crucial to maximize both the conversion and the enantiomeric excess (e.e.) of the product. For instance, yeast strains are often employed for their diverse enzymatic machinery. rsc.org A screening system based on differential cell growth can be utilized to rapidly identify enzymes with the desired enantioselectivity. nih.gov

A study on the microbial reduction of ketones demonstrated that various yeast strains can produce chiral alcohols with high enantiopurity. The enantioselectivity was found to be largely unaffected by the pre-exchange of α-hydrogens for deuterium, highlighting the robustness of this approach for preparing deuterated isotopologues. rsc.org

Table 1: Examples of Biocatalytic Reduction for Chiral Alcohol Synthesis

Enzyme SourceSubstrateProductEnantiomeric Excess (e.e.)Reference
Rhodococcus ruber ADHVarious ketonesChiral alcoholsLow to very high rsc.org
Yeast strainsKetonesChiral alcohols>95% rsc.org

A key challenge in biocatalytic reductions is the stoichiometric requirement for expensive nicotinamide (B372718) cofactors like NADH or NADPH. nih.gov To make the process economically viable, in situ cofactor recycling systems are essential. These systems regenerate the consumed cofactor, allowing for catalytic amounts to be used. nih.govmdpi.com

One common approach involves using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor (NADH or NADPH) from its oxidized form (NAD⁺ or NADP⁺). nih.govmdpi.com When preparing deuterated alcohols, a deuterated hydrogen source is required. Deuterated isopropanol (B130326) or deuterium gas (D₂) in conjunction with a suitable hydrogenase can be used to generate the deuterated cofactor, [4-²H]-NADH. nih.gov The use of D₂O as the deuterium source is particularly attractive due to its low cost and benign nature. nih.gov

Recent advancements have focused on developing robust and efficient cofactor recycling systems. For example, a system coupling whole cells with a cell-free system has been developed to enhance cofactor recycling in the bioconversion of racemic alcohols to chiral amines, a process that shares similarities with ketone reduction. nih.gov Furthermore, tailor-made deazaflavin-mediated recycling systems for artificial nicotinamide cofactor biomimetics have been engineered to improve stability and efficiency. tudelft.nl

Table 2: Cofactor Recycling Systems for Biocatalytic Reductions

Recycling SystemDeuterium SourceKey EnzymesReference
Coupled enzymeDeuterated isopropanolADH, Dehydrogenase rsc.org
H₂/D₂O-basedD₂O and H₂ gasHydrogenase, Reductase nih.gov
Coupled cells and cell-freeNot specifiedADH, AmDH, GDH, NOX nih.gov

Transition metal catalysis offers a versatile and highly efficient alternative to biocatalysis for the asymmetric reduction of ketones. acs.org Ruthenium and manganese-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, including 4-fluoroacetophenone. nih.govpku.edu.cnnih.govsigmaaldrich.com

The enantioselectivity of these reactions is primarily controlled by the chiral ligands coordinated to the metal center. sigmaaldrich.comnih.govrsc.org For ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), complexes of Ru(II) with chiral diamine ligands, such as those derived from tosylated diphenylethylenediamine (TsDPEN), are highly effective. sigmaaldrich.com The reaction typically employs isopropanol as the hydrogen source, which can be replaced with deuterated isopropanol to introduce deuterium. nih.gov

Manganese, being an earth-abundant and less toxic metal, has gained significant attention as a catalyst for hydrogenation reactions. nih.govst-andrews.ac.ukresearchgate.net Chiral pincer ligands and those based on oxamides have been developed for manganese-catalyzed ATH of ketones, affording chiral alcohols with high enantioselectivities. researchgate.netresearchgate.net The design of these ligands is crucial for creating a chiral environment around the metal center that effectively discriminates between the two enantiotopic faces of the ketone substrate. nih.govst-andrews.ac.uk The electronic and steric properties of the ligands can be fine-tuned to optimize both the activity and selectivity of the catalyst. nih.gov

Recent research has also explored the use of nickel-catalyzed ATH for the α-selective deuteration of N-sulfonyl imines using deuterated alcohols, a strategy that could potentially be adapted for the reduction of ketones. organic-chemistry.org

Table 3: Examples of Transition Metal Catalysts for Asymmetric (Transfer) Hydrogenation

MetalLigand TypeSubstrateProductEnantiomeric Excess (e.e.)Reference
RutheniumChiral Diamine (e.g., TsDPEN)Aromatic KetonesChiral Alcoholsup to 99% pku.edu.cnsigmaaldrich.com
ManganeseChiral Pincer LigandsQuinolinesChiral Aminesup to 97% researchgate.net
ManganeseChiral Oxamide LigandsKetonesChiral AlcoholsHigh researchgate.net
RutheniumFerrocene-tethered DiamineKetonesChiral AlcoholsExcellent rsc.org
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Influence of Reaction Conditions on Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. In asymmetric synthesis and kinetic resolution, the reaction conditions play a pivotal role in determining the final enantiomeric excess of the product. Key parameters that are often optimized include temperature, solvent, and the nature of the catalyst or resolving agent.

The effect of temperature on enantioselectivity can be significant. While higher temperatures generally increase the reaction rate, they can have a detrimental effect on enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers may decrease at elevated temperatures, leading to a lower ee. Conversely, running reactions at lower temperatures often enhances enantioselectivity, albeit at the cost of a slower reaction rate.

The choice of solvent is also crucial. Solvents can influence the stability of the transition states leading to the different enantiomers. Nonpolar solvents have been shown to provide better results in many enzymatic and chemoenzymatic resolutions. acs.org The solvent's polarity, viscosity, and ability to solvate the catalyst and substrate can all impact the stereochemical outcome of a reaction.

Table 1: General Influence of Reaction Conditions on Enantiomeric Excess (ee)

Reaction ConditionGeneral Effect on Enantiomeric Excess (ee)Rationale
Temperature Lower temperatures often lead to higher ee.The difference in activation free energy (ΔΔG‡) between the diastereomeric transition states is magnified at lower temperatures.
Solvent Nonpolar solvents often improve ee in lipase-catalyzed resolutions.Solvents can alter the enzyme's conformation and the solubility of substrates, influencing the stereochemical fit in the active site.
Catalyst/Enzyme The choice of catalyst or enzyme is fundamental to achieving high ee.The inherent chirality and structure of the catalyst/enzyme active site determine the degree of stereochemical discrimination.
Acyl Donor In enzymatic acylations, the structure of the acyl donor can affect ee.Steric and electronic properties of the acyl donor can influence the rate and selectivity of the enzymatic reaction. acs.org

Chiral Derivatization and Resolution Techniques

Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. This approach involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is cleaved to yield the isolated, enantiomerically pure compounds.

Dynamic Kinetic Resolution

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. acs.org This allows for the continuous conversion of the racemic starting material into a single, desired enantiomer, approaching a theoretical yield of 100%. acs.org

A highly effective approach for the DKR of secondary alcohols, such as 1-(4-fluorophenyl)ethanol (B1199365), combines enzymatic acylation with a metal-based racemization catalyst. acs.orgdiva-portal.org Ruthenium complexes are particularly effective for the racemization of the alcohol starting material at ambient temperatures. diva-portal.org This process is coupled with an enantioselective acylation catalyzed by an enzyme, most commonly an immobilized lipase (B570770) like Candida antarctica lipase B (CALB), commercially available as Novozyme 435. acs.orgmdpi.com

The system operates in a coordinated fashion: the lipase selectively acylates one enantiomer (e.g., the R-enantiomer), while the ruthenium catalyst continuously racemizes the remaining S-enantiomer back to the racemate. This ensures a constant supply of the reactive R-enantiomer for the enzyme, driving the reaction towards a single acylated product with high yield and enantiomeric excess. diva-portal.orgdiva-portal.org

Table 2: Key Components in the Dynamic Kinetic Resolution of Secondary Alcohols

ComponentExampleFunctionReference
Racemization Catalyst Ruthenium complexes (e.g., Shvo's catalyst, pentaphenylcyclopentadienyl Ru complexes)In-situ racemization of the unreacted alcohol enantiomer. acs.orgdiva-portal.org
Enzyme Immobilized Candida antarctica Lipase B (Novozyme 435)Enantioselective acylation of one alcohol enantiomer. acs.orgmdpi.com
Acyl Donor Isopropenyl acetate, 4-chlorophenyl acetateProvides the acyl group for the enzymatic esterification. Must be compatible with both catalysts. acs.orgmdpi.com
Solvent Toluene, Hexane (Nonpolar solvents)Provides a suitable medium for both the enzymatic and chemical catalysis. acs.orgdss.go.th

This chemoenzymatic DKR process has been successfully applied to a wide variety of secondary alcohols, affording the corresponding enantiomerically pure acetates in excellent yields (>99% ee in many cases). acs.orgdss.go.th

Enzyme-Mediated Kinetic Resolution

In the absence of a racemization catalyst, enzymes can be used for the classical kinetic resolution of racemic alcohols. Lipases are the most widely used enzymes for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. Candida antarctica lipase B (CALB) is particularly effective in the resolution of secondary alcohols. dss.go.th

The process involves the enantioselective acylation of the racemic alcohol. The enzyme preferentially catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted. For example, in the presence of an acyl donor like vinyl acetate, CALB can selectively acylate the (R)-enantiomer of a secondary alcohol, resulting in the formation of (R)-acetate and leaving behind the unreacted (S)-alcohol with high enantiomeric excess. The reaction can be stopped at approximately 50% conversion to achieve high ee for both the acylated product and the remaining alcohol. The two can then be separated by standard chromatographic methods.

Deuterium Incorporation Strategies

The introduction of deuterium into a molecule is a key step in creating isotopically labeled internal standards for mass spectrometry-based bioanalysis or in producing "heavy drugs" with potentially altered metabolic profiles. For a molecule like this compound, the deuterium must be incorporated at the C1 position. A common and direct method to achieve this is through the reductive deuteration of the corresponding ketone precursor.

Reductive Deuteration of Acyl Chlorides and Ketones

The most direct precursor for the synthesis of 1-(4-Fluorophenyl)ethan-1D-1-ol is the ketone, 4'-fluoroacetophenone (B120862). The deuterium atom can be introduced by using a deuterium-donating reducing agent or by performing the reduction in a deuterated solvent that acts as the deuteron (B1233211) source.

A powerful and versatile method for the reduction of ketones is the use of samarium(II) iodide (SmI₂). This reagent is a mild and selective single-electron reductant that can be used in the presence of a deuterium source, such as deuterium oxide (D₂O), to achieve efficient deuteration at the carbonyl carbon.

The reduction of a ketone like 4'-fluoroacetophenone by samarium(II) iodide proceeds through a single-electron transfer (SET) mechanism. wikipedia.orgrsc.org The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF). The key steps are as follows:

First Single-Electron Transfer: A molecule of SmI₂ donates a single electron to the carbonyl group of the ketone. This transfer forms a samarium(III) species and a radical anion intermediate, known as a ketyl radical. acs.orggu.se

Deuteration: In the presence of D₂O, the highly basic ketyl radical is rapidly protonated (in this case, deuterated) by a D₂O molecule. This step forms a neutral carbinol radical and a deuteroxide anion.

Second Single-Electron Transfer: A second molecule of SmI₂ transfers another electron to the newly formed carbinol radical. This reduction generates a samarium(III) species and a carbanion-like organosamarium intermediate.

Final Deuteration: This highly basic intermediate is then quenched by a second molecule of D₂O to yield the final deuterated alcohol product, (R,S)-1-(4-Fluorophenyl)ethan-1D-1-ol, and another deuteroxide anion.

This sequence provides a racemic, deuterated alcohol. To obtain the specific (R)-enantiomer, the resulting racemic product must then be subjected to one of the chiral resolution techniques described previously (e.g., dynamic kinetic resolution).

Metal-Catalyzed H/D Exchange Reactions

Transition-metal-catalyzed hydrogen-deuterium (H/D) exchange reactions represent a direct and efficient approach for the site-selective deuteration of organic molecules. researchgate.net These methods often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.orgnih.gov

Iridium-based catalysts have shown particular promise in the α-selective deuteration of alcohols. rsc.orgnih.gov An iridium(III)-bipyridonate complex, for instance, has been successfully employed for the direct H/D isotope exchange of various primary and secondary alcohols. rsc.orgnih.govrsc.org The reaction proceeds via a metal-ligand bifunctional mechanism, involving the dehydrogenation of the alcohol to a carbonyl intermediate, followed by the exchange of the iridium-hydride with deuterium from D₂O, and subsequent deuteration of the carbonyl intermediate to yield the α-deuterated alcohol. nih.govrsc.org This methodology has been shown to be chemoselective, tolerating various functional groups. rsc.orgnih.gov

The application of this methodology to 1-(4-fluorophenyl)ethanol would involve the selective replacement of the α-hydrogen with deuterium to furnish this compound. A key advantage of this approach is the potential for high deuterium incorporation at the desired position.

Table 1: Examples of Iridium-Catalyzed α-Deuteration of Alcohols
SubstrateCatalystDeuterium SourceTemperature (°C)Deuterium Incorporation (%)Reference
Primary AlcoholsIr-1 (1 mol%)D₂O8097 (α-position) rsc.org
Benzyl AlcoholsIr-1 (1 mol%)D₂O80High rsc.org
Secondary AlcoholsIr-1D₂ONot specifiedHigh nih.gov

First-row transition metals like manganese and iron have also been explored for H/D exchange reactions of alcohols. rsc.orgnih.gov These earth-abundant metal catalysts offer a cost-effective alternative to precious metals like iridium. rsc.org

Regioselective Deuteration of Alcohol Functionality

Achieving regioselectivity in deuteration is paramount, especially for complex molecules with multiple C-H bonds. For the synthesis of this compound, the specific deuteration of the alcohol functionality at the α-position is required.

Homogeneous pincer complexes of manganese and iron have been reported to catalyze the regioselective deuteration of alcohols using D₂O as both the solvent and deuterium source. rsc.orgresearchgate.net Notably, iron-based catalysts have demonstrated exclusive deuteration at the α-position of primary alcohols, while manganese catalysts led to deuteration at both the α and β positions. rsc.org For a secondary alcohol like 1-(4-fluorophenyl)ethanol, careful selection of the catalyst and reaction conditions would be crucial to ensure deuteration occurs specifically at the carbinol carbon.

Ruthenium on carbon (Ru/C) in the presence of hydrogen gas and D₂O has also been utilized for the regioselective deuteration of hydroxyl groups on vicinal carbons. researchgate.net While this method has been applied to other substrates, its adaptability for the selective α-deuteration of 1-(4-fluorophenyl)ethanol would require further investigation. researchgate.net The challenge often lies in preventing side reactions and ensuring high deuterium incorporation without affecting the chiral center. researchgate.netresearchgate.net

Enzymatic Deuteration Methodologies

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral deuterated compounds. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity. nih.gov

Nicotinamide adenine (B156593) dinucleotide (NADH)-dependent reductases are particularly well-suited for the synthesis of chiral alcohols. nih.govnih.gov These enzymes can catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.govuga.edu For the synthesis of this compound, two primary strategies involving NADH-dependent reductases can be envisioned.

The first approach involves the reduction of 1-(4-fluorophenyl)ethanone using a reductase that favors the formation of the (R)-enantiomer, coupled with a system for regenerating the deuterated cofactor, [4-²H]-NADH. nih.gov The deuterated cofactor can be regenerated in situ using a secondary alcohol dehydrogenase and a deuterated alcohol like ethanol-d₆ or 2-propanol-d₈. nih.gov

Alternatively, one could start with a deuterated ketone precursor, although the synthesis of such a precursor might be complex. A more direct method that has been demonstrated is the use of H₂ and D₂O to regenerate the deuterated NADH in a one-pot system, which then provides the deuterium for the reduction of the ketone by the reductase. nih.gov Several NADH-dependent reductases from various microorganisms, such as Streptomyces coelicolor and Corynebacterium species, have been identified and characterized for their ability to produce a wide range of chiral alcohols. nih.govuga.edu

Table 2: Examples of NADH-Dependent Reductases for Chiral Alcohol Synthesis
Enzyme SourceSubstrateProductEnantiomeric Excess (%)Reference
Streptomyces coelicolor (ScCR)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate>99 nih.gov
Corynebacterium sp. ST-10 (PAR)m-chlorophenacyl chloride(R)-2-chloro-1-(3-chlorophenyl)ethanol>98 uga.edu
Agrobacterium tumefaciens (AtQR)3-quinuclidinone(R)-3-quinuclidinol>99 nih.gov

Enzymatic deuterodecarboxylation presents another pathway for the synthesis of deuterated compounds. nih.gov This method involves the replacement of a carboxylic acid group with a deuterium atom, catalyzed by a decarboxylase in a deuterated medium. nih.gov While this has been effectively demonstrated for the synthesis of deuterated aromatic amines from α-amino acids, its application to other compound classes is an area of active research. nih.gov

A recently engineered photodecarboxylase from Chlorella variabilis NC64A has shown the ability to catalyze the decarboxylative deuteration of various carboxylic acids using D₂O. nih.gov To synthesize this compound via this route, a suitable precursor such as (R)-2-(4-fluorophenyl)-2-hydroxypropanoic acid would be required. The enzymatic reaction would then stereospecifically replace the carboxyl group with a deuterium atom. The substrate specificity of currently known decarboxylases would be a critical factor in the feasibility of this approach. nih.gov

Flow Chemistry Applications in Asymmetric Synthesis of Chiral Alcohols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced safety, scalability, and process control. rsc.orgnih.gov The application of flow chemistry to the asymmetric synthesis of chiral alcohols has been an area of significant interest. rsc.orgnih.govnih.gov

For the synthesis of this compound, a flow-based system could integrate several of the aforementioned synthetic methodologies. For instance, a packed-bed reactor containing an immobilized enzyme, such as an NADH-dependent reductase, could be used for the continuous asymmetric reduction of 1-(4-fluorophenyl)ethanone. nih.gov The system could also incorporate an in-line module for the regeneration of the deuterated NADH cofactor.

Similarly, heterogeneous metal catalysts for H/D exchange could be packed into a column for continuous-flow deuteration. nih.gov This approach simplifies catalyst separation and reuse, making the process more economical and sustainable. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities compared to batch processes. nih.gov While the direct continuous flow synthesis of this compound has not been explicitly reported, the existing literature on flow-based asymmetric synthesis of chiral alcohols provides a strong foundation for the development of such a process. rsc.orgnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by revealing whether a bond to an isotopically substituted atom is broken in the rate-determining step. princeton.edulibretexts.org The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at the carbinol carbon of 1-(4-fluorophenyl)ethanol (B1199365) allows for the measurement of KIEs in its reactions.

Primary and Secondary Isotope Effects

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is cleaved during the rate-limiting step of a reaction. libretexts.org In the case of (R)-1-(4-fluorophenyl)ethan-1D-1-ol, a significant kH/kD value (typically greater than 1) in an oxidation reaction would indicate that the C-D bond is broken in the rate-determining step. libretexts.orgutdallas.edu The magnitude of the PKIE can provide further details about the transition state geometry. princeton.edu For instance, a linear transition state for hydrogen transfer generally results in a larger KIE compared to a non-linear one. princeton.edu

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.eduwikipedia.org These effects are typically smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu For reactions involving this compound where the C-D bond is not broken, an SKIE might be observed due to changes in hybridization at the carbinol carbon. For example, a change from sp3 hybridization in the reactant to an sp2-hybridized transition state often leads to a normal SKIE, while a change from sp2 to sp3 can result in an inverse SKIE. wikipedia.org

Table 1: Representative Kinetic Isotope Effects

Reaction TypeIsotope PositionObserved KIE (kH/kD)Interpretation
OxidationC-D> 1 (e.g., 2-7)C-D bond cleavage in the rate-determining step (Primary KIE). libretexts.orgepfl.ch
Nucleophilic Substitution (SN1-type)C-D~1.1-1.2Rehybridization from sp3 to sp2 in the transition state (Secondary KIE). wikipedia.org
Nucleophilic Substitution (SN2-type)C-D~0.9-1.0Minimal change in hybridization at the transition state (Secondary KIE). wikipedia.org

Solvent Isotope Effects

Switching the solvent from a protic solvent like H₂O to its deuterated counterpart, D₂O, can reveal the involvement of solvent molecules in the reaction mechanism. nih.govchem-station.com This is known as the solvent isotope effect (SIE). For reactions of this compound, an SIE can indicate whether a proton transfer from the hydroxyl group is part of the rate-determining step. libretexts.org

Stereochemical Mechanism of Asymmetric Transformations

The stereochemical outcome of reactions involving this compound is of significant interest. The presence of the deuterium atom allows for the tracking of the stereochemistry at the carbinol center during transformations. For instance, in a nucleophilic substitution reaction, whether the reaction proceeds with inversion or retention of configuration can be determined by analyzing the stereochemistry of the product.

The synthesis of this compound itself is a key asymmetric transformation. This is often achieved through the asymmetric reduction of 4-fluoroacetophenone, where a chiral catalyst or reagent delivers a deuteride (B1239839) ion to one face of the prochiral ketone. The stereochemical course of this reduction is dictated by the catalyst system employed.

Understanding Selectivity in Deuteration Reactions

The synthesis of this compound involves the selective introduction of a deuterium atom. This is typically achieved through the reduction of 4-fluoroacetophenone using a deuterated reducing agent in the presence of a chiral catalyst. The selectivity of this deuteration is crucial for obtaining the desired enantiomerically pure product.

Studies on H/D exchange reactions catalyzed by metal nanoparticles have shown that the nature of the metal and stabilizing ligands can influence the selectivity of deuteration. nih.gov For example, in phosphine-stabilized systems, deuteration can occur preferentially at specific positions, such as the ortho positions of aromatic rings or at alkyl substituents, depending on the interaction of these groups with the nanoparticle surface. nih.gov While not directly studying this compound formation, these findings highlight the principles governing selectivity in such reactions.

Reaction Mechanism of Oxidation and Reduction Pathways Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that participates in both oxidation and reduction reactions.

Oxidation Pathways: The oxidation of this secondary alcohol can yield 4-fluoroacetophenone. ucr.edu The mechanism of this transformation often involves the removal of the hydrogen (or deuterium) from the carbinol carbon and the hydrogen from the hydroxyl group. youtube.com The use of this compound allows for KIE studies to determine if the C-D bond breaking is the rate-limiting step. princeton.edu Common oxidizing agents for alcohols include chromium(VI) reagents and other inorganic or organic oxidants. ucr.edu

Reduction Pathways: While the hydroxyl group itself is not typically reduced, its conversion to a better leaving group (e.g., a tosylate) can be followed by a reduction reaction to replace it with a hydrogen or deuterium atom. More directly, the reverse reaction, the reduction of 4-fluoroacetophenone, is the primary route to synthesize 1-(4-fluorophenyl)ethanol and its deuterated isotopologues. leah4sci.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. leah4sci.com The mechanism involves the nucleophilic addition of a hydride (or deuteride) to the carbonyl carbon. youtube.com

Applications of R 1 4 Fluorophenyl Ethan 1d 1 Ol in Advanced Organic Synthesis

Asymmetric Construction of Complex Chiral Molecules

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical in pharmaceuticals and material science. (R)-1-(4-Fluorophenyl)ethan-1D-1-ol is a key player in asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form.

Role as a Chiral Building Block in Multistep Syntheses

This compound is an important chiral building block, a molecule incorporated into a larger structure during a multi-step synthesis. mdpi.comrsc.org Its pre-defined stereocenter allows for the controlled introduction of chirality into a target molecule, a fundamental strategy in the synthesis of complex natural products and active pharmaceutical ingredients. nih.govresearchgate.net The presence of the fluorine atom can also impart unique properties to the final compound, such as altered metabolic stability or binding affinity. The deuterium (B1214612) label provides a subtle but significant modification, useful for mechanistic studies or as a "heavy" isotope label in metabolic profiling.

The general strategy involves using the chiral alcohol as a starting material and building upon its structure through a series of chemical reactions. This approach ensures that the desired stereochemistry is maintained throughout the synthetic sequence, leading to the final product with high optical purity.

Table 1: Examples of Multistep Syntheses Utilizing Chiral Building Blocks

Target Molecule ClassChiral Building BlockKey TransformationSignificance
Spirocyclic CompoundsEnantiopure spiro clockss.orgclockss.orgnonane-1,6-dioneDieckmann cyclizationPrecursor for chiral ligands and catalysts. researchgate.net
Substituted Piperidinols2-Piperidone derivativesEnzymatic resolutionSynthesis of alkaloids and related bioactive compounds. portico.org
Linaloyl Oxide(R)- and (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanolStereospecific cyclizationSynthesis of natural flavor and fragrance compounds. mdpi.com

Derivatization Reactions for Functional Group Transformations

To be a truly versatile building block, this compound must be amenable to a variety of chemical transformations that allow for the modification of its hydroxyl group. These derivatization reactions are crucial for connecting it to other parts of the target molecule or for converting it into other functional groups as required by the synthetic plan.

The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification, typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), and etherification, often carried out using an alkyl halide under basic conditions, are fundamental transformations in organic synthesis. These reactions allow for the introduction of a wide range of substituents, expanding the synthetic utility of the chiral alcohol. For instance, the formation of a tosylate ester can convert the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. clockss.orgnih.gov this compound can serve as a precursor for the synthesis of these important ring systems. clockss.org For example, the alcohol can be oxidized to the corresponding ketone, which can then undergo condensation reactions with amines or other nitrogen-containing nucleophiles to form various heterocyclic structures. pitt.edu Another approach involves converting the alcohol to a leaving group and then displacing it with a nitrogen nucleophile, which can then participate in a cyclization reaction to form the desired heterocycle. nih.gov The fluorine atom and the chiral center from the original alcohol are thus incorporated into the final heterocyclic product, influencing its properties and biological activity.

Table 2: Synthetic Routes to Nitrogen-Containing Heterocycles

Starting Material TypeReagent/CatalystHeterocycle FormedReference
ortho-Ethynylbenzaldehydes and anilinesHFIPIsoindolin-1-imines, Isoquinolinium salts nih.gov
β- or γ-hydroxy amides/thioamidesRe2O7Oxazolines, Oxazines, Isoxazolines pitt.edu
Diketone, aromatic aldehyde, amineIodineSubstituted imidazoles nih.gov
ω-Bromoalkyldiphenylsulfonium triflatesNitrogen nucleophilesAzacycloalkanes (3-6 membered rings) clockss.org

Probes for Bioorganic and Enzymatic Reaction Studies (excluding clinical trials)

The isotopic labeling of this compound with deuterium at the carbinol position makes it an excellent probe for studying the mechanisms of bioorganic and enzymatic reactions. nih.gov The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-D bond is slower than that of a C-H bond. By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.

Furthermore, the fluorine atom serves as a useful reporter group in nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions and conformational changes in biological systems, as the fluorine nucleus is highly sensitive to its local environment and there is no background signal in biological samples. The combination of deuterium labeling and a fluorine tag in a chiral molecule provides a multi-faceted tool for detailed mechanistic investigations of enzyme-catalyzed reactions.

Precursors for Fluoroaryl Compounds in Chemical Research

This compound is a valuable starting material for the synthesis of other fluoroaryl compounds. tcichemicals.comtcichemicals.com The fluorine atom on the phenyl ring can influence the reactivity of the molecule and can be retained in subsequent products to impart specific electronic properties. The chiral alcohol can be transformed into a variety of other functional groups, leading to a diverse range of fluoroaryl compounds with potential applications in materials science, agrochemicals, and medicinal chemistry research. For example, dehydration of the alcohol can yield the corresponding styrene, a monomer that can be used in polymerization reactions. Alternatively, nucleophilic aromatic substitution reactions can be employed to replace the fluorine atom with other substituents, although this is generally more challenging than reactions at the hydroxyl group.

Advanced Spectroscopic and Analytical Research Techniques for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Isotopic Purity

In a standard ¹H NMR spectrum of the non-deuterated compound, 1-(4-fluorophenyl)ethanol (B1199365), the proton at the chiral carbon (C1) would appear as a quartet due to coupling with the adjacent methyl protons. chemicalbook.com However, in the deuterated analogue, this quartet is absent, providing strong evidence for the substitution of the proton with a deuterium (B1214612) atom at this position. The remaining proton signals, corresponding to the aromatic ring and the methyl group, can be fully assigned to confirm the basic molecular framework.

Proton Assignment (¹H NMR) Hypothetical Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (ortho to C-F)7.35Triplet of doublets (td)
Aromatic-H (meta to C-F)7.05Triplet (t)
Methyl-H (CH₃)1.45Doublet (d)
Hydroxyl-H (OH)~2.0 (variable)Singlet (s)
Carbinol-H (C1-H)Absent (deuterated)N/A

Table 1: Hypothetical ¹H NMR data for (R)-1-(4-Fluorophenyl)ethan-1D-1-ol. The absence of the carbinol proton signal is a key indicator of successful deuteration.

Deuterium (²H) NMR spectroscopy is a direct and powerful technique for analyzing deuterium-enriched compounds. sigmaaldrich.com While ¹H NMR confirms the absence of a proton, ²H NMR directly observes the deuterium nucleus, confirming its presence and location within the molecule. sigmaaldrich.com For this compound, the ²H NMR spectrum would display a single signal corresponding to the deuterium atom at the C1 position.

The experiment is conducted without the need for deuterated solvents, and the integration of the deuterium signal can be used, under appropriate experimental conditions, to quantify the level of deuterium incorporation. sigmaaldrich.com

Deuterium Assignment (²H NMR) Hypothetical Chemical Shift (δ, ppm)
Carbinol-D (C1-D)~4.85

Table 2: Hypothetical ²H NMR data showing the expected signal for the deuterium atom at the carbinol position.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule. researchgate.netdntb.gov.ua

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions. It would also show a correlation between the methyl protons and the (now absent) carbinol proton's position, further solidifying the structural assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the methyl carbon, and the aromatic carbons that bear a proton.

Mass Spectrometry (MS) for Isotopic Labeling Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound and is particularly useful for verifying the success of isotopic labeling. nih.gov The incorporation of a single deuterium atom in place of a protium (B1232500) atom increases the molecular weight of the compound by approximately one mass unit.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unequivocal confirmation of the elemental formula. biorxiv.org

Compound Formula Calculated Exact Mass (Da)
1-(4-Fluorophenyl)ethanolC₈H₉FO140.0637
1-(4-Fluorophenyl)ethan-1D-1-olC₈H₈DFO141.0700

Table 3: Comparison of the exact masses for the non-deuterated and deuterated compounds. The mass difference is a clear indicator of isotopic labeling.

X-ray Crystallography for Absolute Configuration Determination (where applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov This technique is applicable if the compound or a suitable crystalline derivative can be prepared as a high-quality single crystal. ed.ac.uk

For a light-atom molecule like this compound, determining the absolute configuration can be challenging but is achievable, especially with modern diffractometers and the use of copper radiation. researchgate.net The analysis relies on the anomalous scattering effect, and the resulting data can be used to calculate a Flack parameter, which provides confidence in the assignment of the (R) or (S) configuration. ed.ac.uk If the parent compound does not crystallize well, derivatization with a heavy atom-containing reagent can be employed to facilitate both crystallization and the determination of the absolute configuration. researchgate.net

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

While X-ray crystallography can determine the absolute configuration of a single crystal, chiral chromatography is the workhorse technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a bulk sample. uma.esgcms.cz This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time. nih.govnih.gov

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an effective method. The sample is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czlibretexts.org The two enantiomers, (R)- and (S)-1-(4-fluorophenyl)ethanol, will exhibit different retention times, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for enantiomeric separation. researchgate.netresearchgate.net Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are commonly employed. nih.gov The enantiomers are separated based on their passage through the column, and a UV or other suitable detector is used to quantify the area of each peak, from which the enantiomeric excess is calculated.

Parameter Example HPLC Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (B130326) (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~9.7 min

Table 4: Representative conditions for the chiral HPLC separation of 1-(4-fluorophenyl)ethanol enantiomers. The difference in retention times allows for the calculation of enantiomeric excess.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of (R)-1-(4-Fluorophenyl)ethan-1D-1-ol is a key area for future investigation. Current synthetic methods often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. The development of greener and more scalable routes is paramount.

Green Chemistry Approaches for Deuterated Chiral Alcohols

The principles of green chemistry offer a roadmap for the sustainable synthesis of deuterated chiral alcohols. rsc.orgnih.gov Future research will likely focus on minimizing the environmental footprint of the synthesis of this compound. A key strategy involves the use of environmentally benign solvents, with water being the ideal choice. rsc.org Biocatalytic reductions of the precursor ketone, 1-(4-fluorophenyl)ethanone, in aqueous media represent a promising green alternative to conventional chemical reductions. nih.govnih.gov Furthermore, the development of catalytic methods that utilize Earth-abundant metals, rather than precious metals, for deuteration and reduction reactions will be a significant step towards sustainability. rsc.org

The table below summarizes key green chemistry approaches applicable to the synthesis of deuterated chiral alcohols.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Renewable Feedstocks Exploration of bio-based routes to the 1-(4-fluorophenyl)ethanone precursor.
Atom Economy Designing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reducing agents with biocatalysts or safer chemical alternatives.
Designing Safer Chemicals The inherent properties of the target molecule are fixed, but the synthesis can be designed to avoid toxic intermediates.
Safer Solvents and Auxiliaries Utilizing water or other green solvents in place of volatile organic compounds. rsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, often achievable with biocatalysis. nih.gov
Use of Catalysis Employing highly selective and efficient catalysts, such as enzymes or Earth-abundant metal catalysts, to minimize waste. rsc.orgnih.gov

Continuous Flow Synthesis for Scalability and Efficiency

To meet potential industrial demand, the development of scalable and efficient continuous flow processes for the synthesis of this compound is crucial. rsc.orgnih.gov Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. rsc.orgnih.govmdpi.com

Future research in this area will likely involve the design of integrated flow systems that can perform multiple reaction steps sequentially without the need for intermediate isolation and purification. rsc.orgacs.org For the synthesis of this compound, a telescoped continuous flow process could be envisaged. This might involve an initial asymmetric reduction of 1-(4-fluorophenyl)ethanone to the corresponding chiral alcohol, followed by a deuteration step, all within a closed-loop system. The use of immobilized enzymes or heterogeneous catalysts in packed-bed reactors is a particularly attractive option for continuous flow synthesis, as it facilitates catalyst recycling and simplifies product purification. mdpi.comnih.gov The development of such a system would represent a significant advancement in the efficient and cost-effective production of this valuable chiral building block.

Exploration of New Biocatalysts and Engineered Enzymes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. mdpi.comthieme-connect.de The exploration of novel biocatalysts and the engineering of existing enzymes are key to unlocking the full potential of biocatalysis for the production of this compound.

Expanding Substrate Scope for Deuteration and Asymmetric Reduction

A primary focus of future research will be to expand the substrate scope of enzymes capable of performing both asymmetric reduction and deuteration. researchgate.netnih.govrsc.org While many ketoreductases and alcohol dehydrogenases are known to reduce ketones to chiral alcohols, their ability to accept deuterated cofactors or substrates and to catalyze the stereoselective introduction of deuterium (B1214612) is an area ripe for exploration. researchgate.netbohrium.comnih.govmanchester.ac.ukresearchgate.net Screening of microbial diversity and metagenomic libraries could lead to the discovery of novel enzymes with the desired catalytic activities for the synthesis of this compound. researchgate.net The identification of enzymes that can efficiently reduce fluorinated ketones, such as 1-(4-fluorophenyl)ethanone, is particularly important. mdpi.com

The table below outlines potential biocatalysts and their roles in the synthesis.

Enzyme ClassCatalytic FunctionRelevance to this compound Synthesis
Ketoreductases (KREDs) Asymmetric reduction of ketones to chiral alcohols.Can be used for the stereoselective reduction of 1-(4-fluorophenyl)ethanone to (R)-1-(4-fluorophenyl)ethanol. thieme-connect.de
Alcohol Dehydrogenases (ADHs) Reversible oxidation of alcohols to aldehydes/ketones.Can be used for the asymmetric reduction of 1-(4-fluorophenyl)ethanone, and for the regeneration of deuterated cofactors. nih.govresearchgate.net
Dehydrogenases with engineered cofactor specificity Can be engineered to utilize deuterated cofactors (e.g., NADD) efficiently.Crucial for the enzymatic introduction of deuterium. nih.gov

Rational Design and Directed Evolution of Enzymes for Enhanced Selectivity

To achieve the high levels of stereoselectivity and isotopic purity required for pharmaceutical applications, the rational design and directed evolution of enzymes will be indispensable. nih.gov Advances in computational modeling and protein engineering techniques allow for the targeted modification of enzyme active sites to enhance their activity, selectivity, and stability. For the synthesis of this compound, research efforts could focus on engineering ketoreductases or alcohol dehydrogenases to improve their enantioselectivity for the (R)-enantiomer and to facilitate the efficient transfer of a deuterium atom from a deuterated cofactor or solvent. researchgate.net Directed evolution, which mimics the process of natural selection in the laboratory, can be used to screen large libraries of enzyme variants for improved properties, leading to the development of highly specialized biocatalysts for this specific transformation. nih.gov

Advanced Applications in Deuterated API and Agrochemical Synthesis

The unique structural features of this compound make it a highly valuable building block for the synthesis of next-generation active pharmaceutical ingredients (APIs) and agrochemicals. aablocks.comenamine.netschd-shimadzu.compharmaceutical-technology.com The incorporation of deuterium at a strategic position in a drug molecule can significantly alter its metabolic profile, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. researchgate.netacs.orgresearchgate.net

Future research will explore the use of this compound as a chiral starting material for the synthesis of deuterated analogues of existing drugs or for the development of entirely new chemical entities. nih.gov The presence of the fluorine atom can also enhance the biological activity and metabolic stability of the final compound. In the field of agrochemicals, the development of deuterated pesticides and herbicides could lead to products with improved efficacy, reduced environmental impact, and a lower propensity for the development of resistance. The availability of enantiomerically pure, deuterated building blocks like this compound will be critical for advancing these research frontiers.

Integration of Computational and Experimental Methodologies

The advancement of synthetic strategies for chiral molecules, such as this compound, increasingly relies on a synergistic interplay between computational modeling and experimental validation. This integrated approach has become a cornerstone for accelerating the discovery and optimization of highly selective catalytic processes. By combining theoretical predictions with empirical results, researchers can gain deeper mechanistic insights, rationalize stereochemical outcomes, and design more efficient synthetic routes with greater precision.

The computational design of enantioselective catalysts, in particular, represents a significant leap forward from traditional trial-and-error screening. nih.govresearchgate.net Methodologies like Density Functional Theory (DFT) are employed to investigate reaction mechanisms, map potential energy surfaces, and analyze the transition states that govern enantioselectivity. nih.govacs.org These theoretical calculations can elucidate the subtle non-covalent interactions between the substrate, catalyst, and reagents that dictate the formation of one enantiomer over the other. For instance, DFT studies can model the active site of a catalyst and predict how modifications to a ligand's structure will influence the steric and electronic environment, thereby affecting the stereochemical outcome of the reaction. acs.org

Building on this theoretical foundation, machine learning (ML) has emerged as a powerful tool for predicting the enantioselectivity of asymmetric reactions. nih.govchinesechemsoc.org Researchers can develop robust predictive models by training ML algorithms, such as random forest or XGBoost, on datasets comprising experimental results or DFT-computed energy barriers. researchgate.netchinesechemsoc.org These models can rapidly screen vast libraries of potential catalysts, substrates, and reaction conditions to identify the most promising candidates for achieving high enantiomeric excess (% ee). nih.govchinesechemsoc.org This data-driven approach significantly reduces the experimental workload and accelerates the optimization process. The practical utility of such models has been demonstrated in various asymmetric transformations, where they can effectively guide the selection of the optimal catalyst, additives, and solvents. chinesechemsoc.org

Experimental validation remains the indispensable counterpart to computational prediction. The theoretical hypotheses and model-based predictions must be rigorously tested in the laboratory. The synthesis is carried out under the computationally suggested optimal conditions, and the products are meticulously analyzed. For chiral alcohols and their derivatives, analytical techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are crucial for determining the enantiomeric composition of the product mixture with high accuracy. nih.gov A strong correlation between the predicted and experimentally measured enantioselectivity serves to validate the computational model, reinforcing the mechanistic understanding. acs.org This iterative cycle of prediction, synthesis, and analysis allows for the continuous refinement of both the computational models and the experimental protocols, leading to the development of highly efficient and selective synthetic methods for valuable chiral compounds. acs.org

Table 1: Illustrative Example of Predicted vs. Experimental Enantioselectivity

The following interactive table provides an example of how computational models can be used to screen different catalysts for an asymmetric reaction, with subsequent experimental verification.

Catalyst IDComputationally Predicted % eeExperimentally Determined % eeDeviation (%)
Cat-0195941.05
Cat-0288853.41
Cat-037578-4.00
Cat-049899-1.01

Note: The data in this table is representative and for illustrative purposes to demonstrate the correlation between computational prediction and experimental outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.